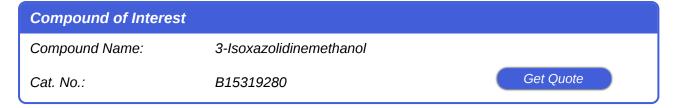


Spectroscopic Profile of 3-Isoxazolidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Isoxazolidinemethanol**, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-Isoxazolidinemethanol**, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predicted values provide a robust framework for the identification and structural elucidation of **3-Isoxazolidinemethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for **3-Isoxazolidinemethanol** in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for **3-Isoxazolidinemethanol**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H3	3.8 - 4.0	Multiplet	-	1H
H4 (axial)	2.0 - 2.2	Multiplet	-	1H
H4 (equatorial)	2.4 - 2.6	Multiplet	-	1H
H5 (axial)	3.6 - 3.8	Multiplet	-	1H
H5 (equatorial)	3.9 - 4.1	Multiplet	-	1H
CH₂OH	3.5 - 3.7	Doublet of Doublets	-	2Н
ОН	Variable	Singlet (broad)	-	1H
NH	Variable	Singlet (broad)	-	1H

Table 2: Predicted ¹³C NMR Data for **3-Isoxazolidinemethanol**

Carbon	Chemical Shift (δ, ppm)
C3	65 - 70
C4	30 - 35
C5	70 - 75
CH ₂ OH	60 - 65

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-Isoxazolidinemethanol** are summarized below.

Table 3: Predicted IR Absorption Data for **3-Isoxazolidinemethanol**



Functional Group	Vibrational Mode	Wavenumber (cm⁻¹)	Intensity
O-H (Alcohol)	Stretching (H-bonded)	3200 - 3600	Strong, Broad
N-H	Stretching	3300 - 3500	Medium
C-H (sp³)	Stretching	2850 - 3000	Medium to Strong
C-O (Alcohol)	Stretching	1000 - 1260	Strong
N-O	Stretching	900 - 950	Medium
C-N	Stretching	1020 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-Isoxazolidinemethanol** (C₄H₉NO₂), the expected molecular weight is 103.12 g/mol .[1] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[2]

Table 4: Predicted Mass Spectrometry Data for **3-Isoxazolidinemethanol**

m/z	Proposed Fragment	Notes
104.07	[M+H] ⁺	Protonated molecular ion.
103.06	[M] ⁺	Molecular ion (less likely with ESI).
86.06	[M-OH]+	Loss of the hydroxyl group.
73.06	[M-CH₂OH]+	Loss of the hydroxymethyl group.
58.05	[C₃H6N] ⁺	Fragmentation of the isoxazolidine ring.
44.05	[C₂H6N] ⁺	Further fragmentation of the ring.
31.02	[CH₂OH] ⁺	Hydroxymethyl cation.



Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for **3-Isoxazolidinemethanol**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of 3-Isoxazolidinemethanol.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Data Acquisition:

- ¹H NMR:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
- 13C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.



- A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
- 2D NMR (Optional but Recommended):
 - Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
 - Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
 - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range protoncarbon correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- · Perform baseline correction.
- Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H spectrum.
- Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in **3-Isoxazolidinemethanol**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.



Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small amount of the 3-Isoxazolidinemethanol sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Lower the ATR press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

- The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **3-Isoxazolidinemethanol**.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:



- Prepare a stock solution of 3-Isoxazolidinemethanol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Further dilute the stock solution to a final concentration of 1-10 μg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Filter the final solution through a 0.22 μm syringe filter if any particulate matter is present.

Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Operate the ESI source in positive ion mode.
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
- Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).
- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion (m/z 104.07) as the precursor ion and applying collision-induced dissociation (CID).

Data Processing:

- Analyze the full scan spectrum to identify the protonated molecular ion and any other adducts.
- Analyze the MS/MS spectrum to identify the characteristic fragment ions.
- Propose fragmentation pathways consistent with the observed product ions.

Visualized Workflows

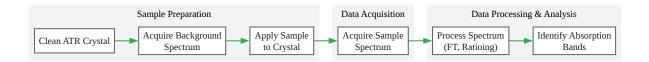
The following diagrams illustrate the logical flow of the experimental protocols described above.





Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.



Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopic Analysis.



Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 3-Isoxazolidinemethanol | C4H9NO2 | CID 12932474 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Isoxazolidinemethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15319280#spectroscopic-analysis-of-3-isoxazolidinemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com